CDK8 Binding Affinity vs. Senexin B
A direct kinetic comparison between Senexin C and its predecessor Senexin B using the KINETICfinder® platform reveals a quantifiable improvement in binding affinity for CDK8. Senexin C exhibits a lower dissociation constant (Kd) for CDK8/CycC compared to Senexin B [1]. The Kd for CDK19/CycC is similar between the two compounds [1].
| Evidence Dimension | Binding Affinity (Kd) for CDK8/Cyclin C and CDK19/Cyclin C |
|---|---|
| Target Compound Data | CDK8/CycC: Kd = 1.4 nM; CDK19/CycC: Kd = 2.9 nM |
| Comparator Or Baseline | Senexin B: CDK8/CycC: Kd = 2 nM; CDK19/CycC: Kd = 3 nM |
| Quantified Difference | Senexin C has a slightly lower (improved) Kd for CDK8 (1.4 nM vs. 2 nM) and a similar Kd for CDK19 (2.9 nM vs. 3 nM). |
| Conditions | Kinetic profiling using KINETICfinder® platform. |
Why This Matters
The lower Kd for CDK8 indicates that Senexin C forms a more stable complex with its primary target, a key advantage for researchers requiring robust target engagement at lower concentrations.
- [1] Enzymlogic. Sustained inhibition of CDK8/19 Mediator kinases enhances in vivo efficacy. View Source
